molecular formula C11H10F3N5O3 B7049705 2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid

2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid

Cat. No.: B7049705
M. Wt: 317.22 g/mol
InChI Key: IDULOFWIBCBMAA-UHFFFAOYSA-N
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Description

2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid is a compound that features a pyrazole ring substituted with a trifluoromethyl group

Properties

IUPAC Name

2-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O3/c12-11(13,14)8-1-2-18(17-8)5-9(20)16-7-3-15-19(4-7)6-10(21)22/h1-4H,5-6H2,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDULOFWIBCBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetic anhydride and subsequent coupling with another pyrazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazol-1-yl]acetic acid is unique due to its dual pyrazole rings and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

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